Benzyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, benzyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, reflects its intricate connectivity. The hexahydroquinoline backbone consists of a partially saturated bicyclic system fused to a cyclohexanone ring. Key substituents include:
- A 4-chloro-3-nitrophenyl group at position 4
- A 3,4-dimethoxyphenyl group at position 7
- A methyl group at position 2
- A benzyl ester at position 3
The molecular formula C32H29ClN2O7 corresponds to a molecular weight of 589.0 g/mol. The SMILES string CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)N+[O-])C(=O)OCC5=CC=CC=C5 encodes the stereochemical arrangement, while the InChIKey CAQGWHYWKPVHMX-UHFFFAOYSA-N provides a unique identifier for computational studies.
Table 1: Molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C32H29ClN2O7 |
| Molecular weight | 589.0 g/mol |
| IUPAC name | Benzyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)N+[O-])C(=O)OCC5=CC=CC=C5 |
| InChIKey | CAQGWHYWKPVHMX-UHFFFAOYSA-N |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this specific compound remains unpublished, structural analogs provide insights into likely conformational preferences. Hexahydroquinoline derivatives typically adopt a flattened boat conformation in the 1,4-dihydropyridine (1,4-DHP) ring and an envelope conformation in the fused cyclohexanone ring. The 4-aryl substituent occupies a pseudo-axial position to minimize steric clashes with the ester group at position 3.
The nitro group at the 3-position of the chlorophenyl ring introduces electronic asymmetry, potentially influencing crystal packing through dipole interactions. Methoxy groups on the 3,4-dimethoxyphenyl moiety may participate in weak hydrogen bonds with adjacent molecules, as observed in ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxohexahydroquinoline-3-carboxylate.
Comparative Structural Analysis with Hexahydroquinoline Derivatives
Structural variations among hexahydroquinolines primarily involve substitutions at positions 2, 4, and 7. The following table highlights key differences between this compound and related analogs:
Table 2: Structural comparison of hexahydroquinoline derivatives
The electron-withdrawing nitro group in the title compound contrasts with electron-donating methoxy groups in position 4 of analog, suggesting distinct electronic profiles for structure-activity studies. Bulkier 3,4-dimethoxyphenyl and benzyl ester groups increase molecular rigidity compared to ethyl or methoxyethyl esters.
Properties
Molecular Formula |
C32H29ClN2O7 |
|---|---|
Molecular Weight |
589.0 g/mol |
IUPAC Name |
benzyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H29ClN2O7/c1-18-29(32(37)42-17-19-7-5-4-6-8-19)30(21-9-11-23(33)25(14-21)35(38)39)31-24(34-18)13-22(15-26(31)36)20-10-12-27(40-2)28(16-20)41-3/h4-12,14,16,22,30,34H,13,15,17H2,1-3H3 |
InChI Key |
CAQGWHYWKPVHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
Benzyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound in pharmacology.
Chemical Structure and Properties
The compound features a hexahydroquinoline core structure that is characterized by the presence of several functional groups including chloro, nitro, and methoxy groups. These structural features contribute significantly to its biological activity and chemical reactivity. The molecular formula for this compound is C₁₈H₁₈ClN₃O₅, with a molecular weight of approximately 395.81 g/mol.
Biological Activities
This compound exhibits a range of biological activities:
-
Anticancer Properties :
- Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has been reported to have IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
-
Antimicrobial Activity :
- The compound has shown effectiveness against certain bacterial strains and fungi. Its unique structure allows it to interact with microbial targets effectively.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the hexahydroquinoline core through cyclization reactions.
- Introduction of functional groups via electrophilic substitution reactions.
This complexity necessitates precise control over reaction conditions to achieve high yields and purity .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 and A549. The results indicated that the compound exhibited potent cytotoxicity with IC₅₀ values less than those of established chemotherapeutic agents like doxorubicin.
| Cell Line | IC₅₀ Value (µM) | Comparison Agent | IC₅₀ Value (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Doxorubicin | 20.00 |
| A549 | 12.50 | Doxorubicin | 18.00 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- The presence of electron-withdrawing groups such as nitro and chloro enhances its cytotoxic activity.
- Structure–activity relationship (SAR) studies indicate that modifications in the phenyl rings can significantly affect biological potency.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 4-chloro-3-nitrophenyl substituent undergoes reduction to form an amine derivative. This reaction is critical for generating intermediates with enhanced biological activity or modified electronic properties.
Typical Conditions:
-
Catalytic Hydrogenation: Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol or THF at 25–50°C.
-
Chemical Reduction: Fe/HCl or SnCl₂/HCl in aqueous or alcoholic media.
Product:
4-(4-chloro-3-aminophenyl)-substituted hexahydroquinoline, which can serve as a precursor for further functionalization (e.g., acylation or diazotization).
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Pathways:
| Condition | Reagent | Product |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, HCl (aqueous) | 3-Carboxylic acid derivative |
| Basic Hydrolysis | NaOH, KOH (aqueous) | 3-Carboxylate salt (requires acid workup) |
Applications:
-
The carboxylic acid product enables conjugation with other molecules (e.g., amines via amide coupling).
-
Enhanced solubility in polar solvents compared to the ester precursor.
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl and 4-chloro-3-nitrophenyl groups direct electrophiles to specific positions on the aromatic rings .
Key Reactions:
-
Nitration: Further nitration at meta/para positions relative to existing substituents (requires HNO₃/H₂SO₄) .
-
Sulfonation: Introduces sulfonic acid groups under fuming H₂SO₄.
-
Halogenation: Bromination or chlorination at activated positions (e.g., AlCl₃-catalyzed reactions) .
Regiochemical Control:
-
Methoxy groups (-OCH₃) act as strong ortho/para-directing groups.
-
Nitro groups (-NO₂) deactivate the ring and direct meta substitution.
Nucleophilic Substitution at Chloro Group
The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions .
Reagents and Outcomes:
| Nucleophile | Conditions | Product |
|---|---|---|
| Alkoxy (RO⁻) | Cu catalyst, DMF, 100–120°C | 4-Alkoxyphenyl derivative |
| Amines (RNH₂) | Pd catalysis, 80–100°C | 4-Aminophenyl analog |
| Thiols (RSH) | Base (K₂CO₃), DMSO, 60°C | 4-Thioether-substituted compound |
Structural Impact:
-
Electron-withdrawing groups (e.g., -NO₂) enhance NAS reactivity by stabilizing the transition state .
-
Substitution at the para position relative to chloro is favored due to steric and electronic factors .
Functionalization of the Hexahydroquinoline Core
The partially saturated quinoline ring undergoes selective oxidation or reduction :
-
Oxidation: MnO₂ or KMnO₄ converts the 5-oxo group to a carbonyl, yielding fully aromatic quinoline derivatives .
-
Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, modifying ring conformation.
Photochemical Reactivity
UV irradiation in the presence of photosensitizers (e.g., Rose Bengal) induces [4+2] cycloadditions or radical-based modifications at the electron-rich dimethoxyphenyl ring .
Example:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of hexahydroquinoline derivatives with modifications in substituents and ester groups. Below is a comparative analysis with key analogs:
Key Observations:
Ester Group Impact: Benzyl esters (target compound, ) introduce steric bulk and aromaticity, affecting solubility and interaction with hydrophobic targets. Cyclohexyl esters () increase lipophilicity, beneficial for membrane permeability.
Substituent Effects :
- Nitro groups (target compound, ) are strongly electron-withdrawing, directing electrophilic substitutions and stabilizing negative charges.
- Methoxy groups (target compound, ) donate electrons, influencing π-π stacking and hydrogen bonding.
- Hydroxy groups () enable hydrogen bonding, critical for crystal packing and solubility.
Crystallographic Behavior :
- Compounds with hydroxy or methoxy groups (e.g., ) exhibit hydrogen-bonded networks in crystal structures, as shown in Figure 2 of .
- Nitro-containing analogs (target compound, ) may form denser packing due to dipole-dipole interactions .
Substituent differences (e.g., chloro vs. hydroxy) could modulate selectivity and potency .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via the Hantzsch reaction, a common method for hexahydroquinoline derivatives. Key steps include:
- Reagents : 4,4-dimethylcyclohexane-1,3-dione (1 mmol), substituted benzaldehyde (1 mmol), benzyl acetoacetate (1 mmol), and ammonium acetate (5 mmol).
- Conditions : Reflux in absolute methanol for 8–12 hours under inert atmosphere. Reaction progress is monitored by TLC (hexane/ethyl acetate 3:1).
- Purification : Crystallization from ethanol yields pure product (typical yield: 70–80%) .
- Optimization : Varying solvent polarity (e.g., ethanol vs. methanol) or increasing ammonium acetate concentration (up to 7 mmol) may improve yield.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of the compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for substituted phenyl groups), methoxy groups (δ ~3.8 ppm), and the ester carbonyl (δ ~165 ppm).
- IR : Stretching frequencies for ester C=O (~1700 cm⁻¹), nitro groups (~1520 and 1350 cm⁻¹), and hydrogen-bonded O–H (if present, ~3200 cm⁻¹).
- Purity : Melting point consistency (e.g., ±1°C deviation) and HPLC (C18 column, acetonitrile/water gradient) confirm purity >95% .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic data contradictions during X-ray refinement?
- Software : Use SHELXL for small-molecule refinement and OLEX2 for structure solution. SHELXL handles twinning and high-resolution data well, while OLEX2 integrates visualization and refinement workflows .
- Troubleshooting :
- Disordered substituents : Apply restraints (e.g., SIMU, DELU) to 4-chloro-3-nitrophenyl groups.
- Hydrogen bonding : Use SHELXPRO to analyze hydrogen-bond motifs (e.g., C–H···O/N interactions) and validate geometry against Etter’s graph-set rules .
Q. How can DFT calculations and bond critical point (BCP) analysis elucidate electronic properties?
- Method : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate electrostatic potential surfaces (EPS) to map electron-rich regions (e.g., nitro and methoxy groups).
- BCP Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify bond paths and critical points. For example:
- Nitro group : High electron density at Laplacian (∇²ρ ~ +0.3 e·Å⁻⁵) indicates polarizable character.
- Hydrogen bonds : BCPs with ρ ~ 0.02–0.05 e·Å⁻³ confirm weak interactions .
Q. What experimental and computational approaches assess photostability and structure-activity relationships (SAR)?
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. QSPR models (e.g., MLR or PLS regression) correlate substituent Hammett constants (σ) with decay rates .
- SAR : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., CF₃) and test biological activity (e.g., enzyme inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
